molecular formula C16H21BrN4O2 B2769739 Pde1-IN-2

Pde1-IN-2

Cat. No.: B2769739
M. Wt: 381.27 g/mol
InChI Key: UDLAXUPVISWZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PDE1-IN-2 is a compound known for its inhibitory effects on phosphodiesterase 1, an enzyme that plays a crucial role in the hydrolysis of cyclic nucleotides such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. This compound has shown significant potential in various scientific research applications, particularly in the fields of biology and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods: Industrial production of PDE1-IN-2 follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: PDE1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory effects on phosphodiesterase 1 .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations .

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory properties. These derivatives are further tested for their efficacy and safety in various scientific research applications .

Scientific Research Applications

PDE1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of phosphodiesterase inhibition. In biology, it helps in understanding the role of cyclic nucleotides in cellular processes. In medicine, this compound is being investigated for its potential therapeutic effects in conditions such as heart failure and neurodegenerative diseases. In industry, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of PDE1-IN-2 involves the inhibition of phosphodiesterase 1, which leads to an increase in the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate within cells. This, in turn, affects various cellular processes, including signal transduction, gene expression, and metabolic regulation. The molecular targets of this compound include the catalytic sites of phosphodiesterase 1, where it binds and prevents the hydrolysis of cyclic nucleotides .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to PDE1-IN-2 include other phosphodiesterase inhibitors such as ITI-214 and lenrispodun. These compounds also inhibit phosphodiesterase enzymes but may have different selectivity and potency profiles .

Uniqueness: this compound is unique in its high selectivity for phosphodiesterase 1, making it a valuable tool for studying the specific roles of this enzyme in various biological processes. Its unique structure and inhibitory properties also make it a promising candidate for therapeutic development .

Properties

IUPAC Name

6-bromo-7-(cyclopentylmethyl)-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN4O2/c17-13-10-21-14(12-5-7-23-8-6-12)18-19-15(21)16(22)20(13)9-11-3-1-2-4-11/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLAXUPVISWZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C(=CN3C(=NN=C3C2=O)C4CCOCC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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